The synthesis of N-Hydroxy Lenalidomide can be achieved through various chemical methods. One common approach involves the hydroxylation of Lenalidomide, which can be accomplished using hydroxylating agents such as hydrogen peroxide or other oxidizing agents in the presence of a catalyst. The process typically includes the following steps:
Technical details regarding yields and reaction conditions are often proprietary or vary based on the specific synthesis protocol used in different laboratories.
N-Hydroxy Lenalidomide has a complex molecular structure that can be represented by its chemical formula . The structure features a phthalimide ring system with a hydroxyl group attached to the nitrogen atom, which distinguishes it from its parent compound, Lenalidomide.
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its conformational dynamics and stability.
N-Hydroxy Lenalidomide can undergo various chemical reactions that are significant for its biological activity and stability:
The mechanism of action for N-Hydroxy Lenalidomide involves several pathways:
N-Hydroxy Lenalidomide exhibits distinct physical and chemical properties:
N-Hydroxy Lenalidomide has several scientific uses:
Systematic Nomenclature:N-Hydroxy lenalidomide (IUPAC: 3-(4-(hydroxyamino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione) is a hydroxylated derivative of lenalidomide. Its molecular formula is C₁₃H₁₃N₃O₄, with a molecular weight of 275.26 g/mol [4] [6]. The compound is identified by CAS numbers 1421593-78-3 (5-Hydroxy lenalidomide) and 2717380-87-3 (N-Hydroxy lenalidomide), reflecting regiochemical distinctions in hydroxyl group placement [1] [4].
Structural Features:The core structure retains lenalidomide’s isoindoline-1-one and piperidine-2,6-dione rings. The critical modification is the addition of a hydroxyl group (–OH) to the 4-amino group of lenalidomide’s isoindoline moiety, converting the primary amine (–NH₂) to a hydroxyamino (–NHOH) functional group [4] [6]. This alteration enhances hydrogen-bonding capacity while reducing basicity.
Spectral Signatures:Characterization includes:
Synonyms and Registry:
Identifier Type | Value | |
---|---|---|
IUPAC Name | 3-(4-(hydroxyamino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | |
CAS Numbers | 2717380-87-3 (N-Hydroxy); 1421593-78-3 (5-Hydroxy) | |
Molecular Formula | C₁₃H₁₃N₃O₄ | |
Common Synonyms | Lenalidomide N-hydroxy impurity; 4-Hydroxyamino-lenalidomide | [4] [6] |
Solubility and Stability:N-Hydroxy lenalidomide exhibits moderate solubility in polar organic solvents (e.g., methanol: ~5 mg/mL; DMSO: ~10 mg/mL) but limited aqueous solubility (<0.1 mg/mL in pH 7.4 buffer) [4] [6]. It remains stable for ≥6 months when stored desiccated at 2–8°C, though aqueous solutions degrade within 24 hours due to hydrolysis [6].
Acid-Base Properties:The hydroxyamino group confers weak acidity (predicted pKa ~8.2), enabling salt formation under alkaline conditions. Experimental logP (octanol-water) values average 0.9 ± 0.2, indicating slightly higher lipophilicity than lenalidomide (logP = 0.6) [4] [6].
Solid-State Characteristics:
Analytical Profiles:
Structural and Functional Modifications
Table 1: Structural and Biochemical Comparison
Property | Lenalidomide | N-Hydroxy Lenalidomide | Impact | |
---|---|---|---|---|
Molecular Weight | 259.26 g/mol | 275.26 g/mol | +16 Da (hydroxylation) | |
4-Position Functional Group | –NH₂ (amino) | –NHOH (hydroxyamino) | Reduced nucleophilicity | |
logP | 0.6 | 0.9 | Enhanced membrane permeability | |
Aqueous Solubility | 0.5 mg/mL (pH 6.0) | <0.1 mg/mL (pH 7.4) | Reduced bioavailability | |
Plasma Protein Binding | 30% | Not reported | Potential variability | [3] [4] [6] |
Metabolic Role:N-Hydroxy lenalidomide is a minor oxidative metabolite of lenalidomide in humans, accounting for <5% of systemic exposure post-administration [1] [3]. It forms via hepatic or plasma hydroxylation of lenalidomide’s 4-amino group, followed by rapid renal excretion [3] [5]. Unlike 5-hydroxy lenalidomide (a ring-hydroxylated isomer), N-hydroxy lenalidomide is pharmacologically inactive due to disrupted CRBN binding [1] [7].
Mechanistic Implications:
Synthetic Relevance
As a process-related impurity in lenalidomide synthesis, N-hydroxy lenalidomide is controlled to <0.1% per ICH guidelines. It forms during oxidation steps in API manufacturing [6]. Detection employs HPLC-UV at 220 nm, with a reporting threshold of 0.05% [6].
Table 2: Key Analytical and Regulatory Specifications
Parameter | Specification | Method | |
---|---|---|---|
HPLC Purity | >95% | USP <621> | |
Identification | HNMR, IR, MS match | ICH Q2(R1) | |
Residual Solvents | <5000 ppm (methanol) | GC-FID | |
Control Limit | ≤0.1% (in lenalidomide API) | ICH Q3A | [4] [6] |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: